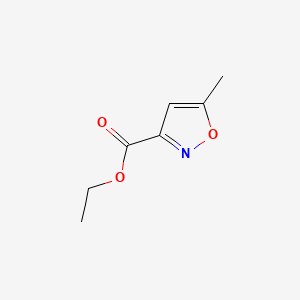

Ethyl 5-methylisoxazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCIGHIQVMLYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185887 | |

| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-72-1 | |

| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 5-methylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, antibacterial, and anticancer properties.[1][2] A thorough understanding of the physicochemical properties of this core structure is fundamental for its application in synthesis, formulation, and as a scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by available data and general experimental methodologies.

Core Physicochemical Properties

The essential physicochemical parameters of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | [3] |

| Molecular Weight | 155.15 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 27-31 °C | [3] |

| Boiling Point | 77-79 °C at 0.5 mmHg | [3] |

| Density | 1.139 g/mL | [3] |

| Flash Point | 109 °C (closed cup) |

Chemical and Computational Properties

| Property | Value | Source |

| CAS Number | 3209-72-1 | [3] |

| pKa (Predicted) | -5.08 ± 0.50 | [3] |

| Water Solubility | Insoluble in water | [3] |

| InChI Key | OCCIGHIQVMLYBZ-UHFFFAOYSA-N | [3] |

| SMILES String | CCOC(=O)c1cc(C)on1 |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific molecule are not extensively published. However, standard laboratory procedures are employed for these measurements. Below are generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of this compound, a low-melting solid, is typically determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The melting range is reported as the range between these two temperatures.

Boiling Point Determination (Vacuum Distillation)

Given its relatively high boiling point at atmospheric pressure, the boiling point of this compound is determined under reduced pressure to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer.

-

Sample Introduction: The compound is placed in the distillation flask with a boiling chip or magnetic stirrer.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 0.5 mmHg).

-

Heating: The distillation flask is heated gently.

-

Data Recording: The temperature at which the liquid boils and the vapor condenses, along with the corresponding pressure, is recorded as the boiling point at that pressure.

Solubility Assessment

A qualitative assessment of solubility in water and other solvents is performed to understand the polarity and potential for formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

-

Sample Addition: A small, measured amount of this compound is added to a known volume of each solvent in a test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a synthesized chemical compound like this compound.

Caption: Generalized workflow for the synthesis and physicochemical characterization of a chemical compound.

Conclusion

This technical guide provides a consolidated source of information on the core physicochemical properties of this compound. The presented data is essential for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. While specific experimental protocols for this compound are not widely available, the generalized methodologies described herein provide a solid foundation for its characterization in a laboratory setting. A comprehensive understanding of these properties is a critical first step in unlocking the full potential of this and related isoxazole derivatives in various scientific applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3209-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to Ethyl 5-methylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-methylisoxazole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical identifiers, a proven experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Identifiers and Quantitative Data

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 3209-72-1 | [1] |

| Synonyms | 5-Methylisoxazole-3-carboxylic acid ethyl ester | [1] |

| Empirical Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| EC Number | 221-720-3 | [1] |

| MDL Number | MFCD00085080 | [1] |

| PubChem Substance ID | 24885610 | [1] |

| Canonical SMILES | CCOC(=O)c1cc(C)on1 | |

| InChI | 1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3 | |

| InChIKey | OCCIGHIQVMLYBZ-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Melting Point | 27-31 °C | |

| Flash Point | 109 °C (closed cup) |

Experimental Protocol: Synthesis of this compound

This section details a two-step experimental protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2,4-dioxopentanoate

-

Under a nitrogen atmosphere, carefully add sodium (1.61 g, 70 mmol) to a stirred solution of absolute ethanol (150 mL) at 23 °C.

-

After all the sodium has dissolved, add a mixture of acetone (4.4 mL, 60 mmol) and diethyl oxalate (8.14 mL, 60 mmol) dropwise over a period of 2 minutes.

-

Continue stirring the resulting mixture for an additional hour.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a mixture of concentrated sulfuric acid and ice until the solution becomes cloudy and yellow.

-

The crude ethyl 2,4-dioxopentanoate is used in the next step without further purification.

Step 2: Synthesis of this compound [2]

-

To a stirred solution of the crude ethyl 2,4-dioxopentanoate from Step 1 in ethanol (8 mL) at 23 °C, add hydroxylamine hydrochloride (302 mg, 4.34 mmol).

-

Heat the resulting mixture to reflux for 2 hours.

-

Cool the reaction mixture to 23 °C.

-

Quench the reaction by adding water and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Purify the combined organic extracts to yield this compound (yield: 124 mg, 57%).[2]

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 6.36 (s, 1H), 4.37 (q, 2H), 2.44 (s, 3H), 1.35 (t, 3H).[2]

-

¹³C NMR (75 MHz, CDCl₃): δ 171.0, 161.2, 157.1, 101.9, 61.9, 14.1, 12.0.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. It serves as a precursor for the creation of more complex molecules with a range of biological activities. Research has demonstrated its utility in the synthesis of novel compounds with potential applications as:

-

Anticonvulsants: Used in the synthesis of novel pyrazole derivatives.

-

Fungicides and Herbicides: A core component in the development of new agrochemicals.[3]

-

Antitubercular Agents: Employed in the synthesis of 5-methylisoxazole-3-carboxamide derivatives.

References

Spectroscopic Profile of Ethyl 5-methylisoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-methylisoxazole-3-carboxylate (C₇H₉NO₃, CAS Number: 3209-72-1). Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of predicted data, analysis of characteristic functional groups, and general experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 5-methyl-1,2-oxazole-3-carboxylate

-

Molecular Formula: C₇H₉NO₃

-

Molecular Weight: 155.15 g/mol

-

Appearance: White to off-white solid

-

Melting Point: 27-31 °C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | Triplet | 3H | -O-CH₂-CH ₃ |

| ~2.50 | Singlet | 3H | Isoxazole-CH ₃ |

| ~4.40 | Quartet | 2H | -O-CH ₂-CH₃ |

| ~6.50 | Singlet | 1H | Isoxazole-CH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~12.0 | Isoxazole-C H₃ |

| ~14.0 | -O-CH₂-C H₃ |

| ~62.0 | -O-C H₂-CH₃ |

| ~102.0 | Isoxazole-C 4 |

| ~158.0 | Isoxazole-C 3 |

| ~160.0 | C =O (Ester) |

| ~170.0 | Isoxazole-C 5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1610 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | N-O stretch (isoxazole ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 155 | [M]⁺ (Molecular ion) |

| 126 | [M - C₂H₅]⁺ |

| 110 | [M - OCH₂CH₃]⁺ |

| 82 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As the compound is a low-melting solid, it can be analyzed as a thin film. Gently melt a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a KBr plate, and allow the solvent to evaporate.

-

Instrumentation: Use an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

-

EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum with a standard electron energy of 70 eV.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in structure elucidation.

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 5-methylisoxazole-3-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformation of isoxazole derivatives, with a primary focus on providing data and methodologies relevant to Ethyl 5-methylisoxazole-3-carboxylate. Due to a lack of publicly available, in-depth experimental structural studies on this specific molecule, this guide leverages comprehensive data from a closely related analog, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , to infer and discuss the likely structural characteristics of the target compound. This approach allows for a robust exploration of the isoxazole core's geometry and conformational possibilities.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. The electronic properties and geometric constraints of the isoxazole ring influence the overall three-dimensional shape and intermolecular interactions of the molecule, which are critical for its biological function. Understanding the molecular structure and conformational preferences of substituted isoxazoles like this compound is therefore crucial for the rational design of novel therapeutic agents.

Molecular Structure and Conformation: A Case Study of a Close Analog

The most detailed structural information in the public domain for a molecule closely related to this compound is for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate . The crystal structure of this compound has been determined by single-crystal X-ray diffraction, providing precise data on its molecular geometry.[1][2][3][4]

Crystal Structure Data

The crystallographic data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate reveals a monoclinic crystal system with the space group P21/c.[1][2] The key parameters from the crystal structure determination are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.750 (8) Å |

| b | 14.589 (13) Å |

| c | 9.397 (8) Å |

| β | 116.872 (13)° |

| Volume | 1192.3 (18) ų |

| Z | 4 |

| Temperature | 273 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.054 |

Table 1: Crystal data and structure refinement for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1][2][3]

Conformational Analysis from Crystallographic Data

The solid-state conformation of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate shows that the isoxazole ring is not coplanar with its substituents. The dihedral angle between the isoxazole ring and the phenyl ring at the 3-position is 43.40 (13)°.[1][2][4] Furthermore, the ethoxycarbonyl group at the 4-position is rotated out of the plane of the isoxazole ring by a torsion angle of 16.2 (13)°.[1][2][4]

These non-planar arrangements are likely due to steric hindrance between the substituents. For the target molecule, this compound, which lacks the bulky phenyl group, the ethyl carboxylate group at the 3-position would likely exhibit a different conformational preference, potentially with a smaller torsion angle relative to the isoxazole ring. The methyl group at the 5-position is a common feature in both molecules and is expected to have a minimal impact on the overall ring planarity.

Experimental Protocols

The determination of the molecular structure and conformation of small molecules like isoxazole derivatives relies on a combination of experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.

Synthesis and Crystallization

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. For Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, a reported synthesis involves the reaction of benzaldehyde oxime with chloramine-T and ethyl acetoacetate in ethanol.[1][4]

Experimental Workflow for Synthesis and Crystallization

Caption: Synthetic and crystallization workflow for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The general workflow for a small molecule crystal structure determination is outlined below.

General Workflow for Single-Crystal X-ray Diffraction

References

The Isoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1] Its versatile structure has been a key pharmacophore in a multitude of clinically significant drugs, demonstrating a broad spectrum of biological activities.[2][3][4] This in-depth technical guide provides a comprehensive overview of the discovery and history of isoxazole compounds, details key experimental protocols for their synthesis, presents quantitative data on their biological activities, and visualizes their engagement with critical signaling pathways.

A Journey Through Time: The Discovery and History of Isoxazole

The story of isoxazole begins in the late 19th century, a period of foundational discoveries in organic chemistry. The initial synthesis and characterization of the isoxazole ring is credited to the German chemist Ludwig Claisen .

Timeline of Key Milestones:

-

1888: Ludwig Claisen, in his seminal work, first described the synthesis of an isoxazole derivative, 3-methyl-5-phenylisoxazole.[5][6] His method involved the condensation of a β-diketone (benzoylacetone) with hydroxylamine.[6] This reaction laid the fundamental groundwork for isoxazole chemistry.

-

1903: Claisen further expanded on his work, synthesizing the parent isoxazole compound through the oximation of propargylaldehyde acetal.[1]

-

1930-1946: A significant leap in isoxazole synthesis was made by Quilico and his research group. They extensively studied the 1,3-dipolar cycloaddition reaction of nitrile oxides with unsaturated compounds, a method that remains a cornerstone of modern isoxazole synthesis.[5][6]

-

Mid-20th Century: The therapeutic potential of isoxazoles began to be realized with the development of sulfa drugs. Sulfisoxazole and sulfamethoxazole emerged as important antibacterial agents, demonstrating the value of the isoxazole scaffold in drug design.[5]

-

Late 20th Century to Present: The versatility of the isoxazole ring has led to its incorporation into a wide array of drugs targeting diverse therapeutic areas. This includes the development of COX-2 inhibitors like valdecoxib for inflammation, the antibiotic cloxacillin , and many others.[7] Modern synthetic methods, such as copper-catalyzed cycloadditions, have further facilitated the efficient and regioselective synthesis of complex isoxazole derivatives.[1]

The Art of Synthesis: Key Experimental Protocols

The synthesis of the isoxazole ring can be achieved through several reliable methods. Below are detailed protocols for some of the most significant synthetic strategies.

The Claisen Isoxazole Synthesis (Historical Protocol)

This method, foundational to isoxazole chemistry, involves the condensation of a β-dicarbonyl compound with hydroxylamine.

Synthesis of 3,5-dimethylisoxazole from Acetylacetone and Hydroxylamine Hydrochloride

-

Reagents:

-

Acetylacetone

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

Diethyl ether

-

-

Procedure:

-

A solution of hydroxylamine hydrochloride in water is prepared.

-

An aqueous solution of sodium carbonate is added to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.

-

Acetylacetone is then added to the reaction mixture.

-

The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with diethyl ether.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 3,5-dimethylisoxazole can be purified by distillation.

-

-

Characterization:

-

The purified product is characterized by its boiling point and spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy to confirm its structure.

-

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

This is a highly versatile and widely used method for constructing the isoxazole ring. Nitrile oxides, often generated in situ from aldoximes, react with alkynes in a [3+2] cycloaddition to form 3,5-disubstituted isoxazoles.

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

-

Reagents:

-

Aldoxime (e.g., benzaldoxime)

-

Terminal alkyne (e.g., phenylacetylene)

-

Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or bleach)

-

Base (e.g., triethylamine or pyridine)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

-

Procedure:

-

The aldoxime and the terminal alkyne are dissolved in the chosen solvent in a reaction flask.

-

The base is added to the mixture.

-

The oxidizing agent is added portion-wise at room temperature or 0 °C to generate the nitrile oxide in situ.

-

The reaction mixture is stirred for a specified time, and the reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

-

Characterization:

-

The structure of the purified 3,5-disubstituted isoxazole is confirmed by NMR, IR, and mass spectrometry.

-

Synthesis of a Clinically Relevant Isoxazole: Valdecoxib

Valdecoxib is a selective COX-2 inhibitor. Its synthesis showcases a multi-step approach to constructing a complex, medicinally important isoxazole derivative.

Synthetic Protocol for Valdecoxib

-

Oxime Formation: Deoxybenzoin is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in aqueous ethanol to form the corresponding oxime.[8]

-

Isoxazoline Formation: The oxime is treated with two equivalents of a strong base, such as n-butyllithium, in an anhydrous solvent like THF at low temperature. This is followed by cyclization with ethyl acetate to yield an isoxazoline intermediate.[9]

-

Sulfonylation and Aromatization: The isoxazoline intermediate is treated with chlorosulfonic acid at low temperature, followed by reaction with aqueous ammonia. This step introduces the sulfonamide group and leads to the aromatization of the isoxazoline ring to form valdecoxib.[8][9]

Quantitative Insights: Biological Activity and Pharmacokinetics

The isoxazole scaffold has been extensively explored for its diverse biological activities. The following tables summarize key quantitative data for some representative isoxazole-containing compounds.

Anticancer Activity of Isoxazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole Derivative 1 | MCF-7 (Breast) | 9.15 | [10] |

| Isoxazole Derivative 2 | A549 (Lung) | 14.92 | [10] |

| Isoxazole Derivative 3 | HT1080 (Fibrosarcoma) | 9.02 | [10] |

| Isoxazole Derivative 4 | U87 (Glioblastoma) | 42.8 | [10] |

Anti-inflammatory Activity of Isoxazole Derivatives (COX Inhibition)

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Valdecoxib | >100 | 0.005 | >20000 | [11] |

| Isoxazole Derivative A13 | 0.064 | 0.013 | 4.63 | [12] |

| Isoxazole Derivative A8 | 0.31 | 0.87 | 0.36 | [12] |

Pharmacokinetic Properties of Key Isoxazole Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Primary Route of Elimination | Reference |

| Sulfamethoxazole | ~100 | ~70 | 10-12 | Renal | [8][10] |

| Valdecoxib | 83 | ~98 | 8-11 | Hepatic Metabolism |

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding how isoxazole-containing drugs exert their effects requires a clear visualization of the molecular pathways they modulate. The following diagrams, generated using the DOT language, illustrate key signaling cascades and experimental workflows.

Signaling Pathway of COX-2 Inhibition by Valdecoxib

Caption: Valdecoxib selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Signaling Pathway of SMYD3 Modulation

Some isoxazole derivatives have been identified as inhibitors of the lysine methyltransferase SMYD3, a key player in cancer development.

Caption: Isoxazole-based inhibitors can target SMYD3 in both the nucleus and cytoplasm, disrupting oncogenic gene expression and signaling pathways like Ras/Raf/MEK/ERK.

Experimental Workflow for High-Throughput Screening of Isoxazole Libraries

The discovery of novel bioactive isoxazole compounds often relies on high-throughput screening (HTS) of large chemical libraries.

Caption: A typical high-throughput screening workflow for identifying and optimizing bioactive isoxazole compounds from a chemical library.

Conclusion

From its initial discovery in the 19th century to its current prominent role in modern medicine, the isoxazole scaffold has proven to be of enduring value to the scientific community. Its synthetic accessibility and the diverse biological activities of its derivatives continue to make it a fertile ground for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of the key historical milestones, synthetic methodologies, and biological significance of isoxazole compounds, offering a valuable resource for researchers and professionals dedicated to the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]

- 8. historyofscience.com [historyofscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

Ethyl 5-methylisoxazole-3-carboxylate and its Derivatives: A Technical Guide for Drug Discovery

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous therapeutic agents. Among the many isoxazole-containing building blocks, Ethyl 5-methylisoxazole-3-carboxylate serves as a versatile and crucial intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of this compound, covering its synthesis, physicochemical properties, and transformation into key derivatives such as amides. Furthermore, this document details the significant biological activities of these derivatives, with a focus on their antitubercular potential. A case study on the mechanism of action of Leflunomide, a prominent drug featuring the 5-methylisoxazole core, is presented to illustrate the role of this scaffold in modulating critical signaling pathways. Detailed experimental protocols and workflow diagrams are provided to support researchers in the fields of medicinal chemistry and drug development.

Introduction to this compound

This compound is a key organic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 5-position and an ethyl carboxylate group at the 3-position.[1] The isoxazole ring, with its unique arrangement of oxygen and nitrogen atoms, imparts favorable physicochemical and pharmacological properties, making it a desirable component in drug design.[2] This ester is not typically a final drug product itself but rather a critical starting material or intermediate.[3] Its ester functionality provides a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of derivatives, most notably amides and hydrazides, which have shown a broad spectrum of biological activities.[2] The structural simplicity and synthetic accessibility of this compound make it an invaluable tool for medicinal chemists exploring new therapeutic frontiers.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| CAS Number | 3209-72-1 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 27-31 °C | [1] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [1] |

| SMILES String | CCOC(=O)c1cc(C)on1 | [1] |

| InChI Key | OCCIGHIQVMLYBZ-UHFFFAOYSA-N | [1] |

Synthesis and Derivatization

The primary utility of this compound lies in its role as a precursor to more complex molecules. The most common synthetic pathway involves its conversion into various amide derivatives. This is typically achieved through a three-step sequence: (1) Saponification of the ethyl ester to the corresponding carboxylic acid, (2) conversion of the acid to a more reactive acid chloride, and (3) reaction of the acid chloride with a desired amine to form the final amide.

References

The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

A Technical Guide to the Biological Activities, Mechanisms of Action, and Experimental Evaluation of Isoxazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic intermediate have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of isoxazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. The content herein is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways associated with these activities.

Anticancer Activity of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[1] One of the most prominent mechanisms is the inhibition of tubulin polymerization, a critical process for cell division.[2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.[3][4]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected isoxazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-Naphthalene Derivatives | MCF-7 (Breast Cancer) | 1.23 | [2] |

| Pyrazole/Isoxazole-linked Arylcinnamides | HeLa (Cervical Cancer) | 0.4 - 2.7 | [4] |

| Dihydropyrazole Derivatives from Isoxazole Chalcones | DU-145 (Prostate Cancer) | 5 |

Signaling Pathway: Tubulin Polymerization Inhibition

Isoxazole-based tubulin inhibitors typically bind to the colchicine binding site on β-tubulin.[2] This interaction prevents the polymerization of α- and β-tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis and inhibiting cancer cell proliferation.

Caption: Isoxazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to determine the effect of isoxazole derivatives on tubulin polymerization.[5]

Materials:

-

Purified porcine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI)

-

Test isoxazole compound and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

-

96-well black microplates

-

Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a 2 mg/mL solution of tubulin in General Tubulin Buffer containing 1 mM GTP. Keep on ice.

-

Prepare a stock solution of the test isoxazole compound in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.

-

Add the tubulin solution to each well.

-

Add the fluorescent reporter to each well.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

An increase in fluorescence indicates tubulin polymerization.

-

Compare the polymerization curves of the test compound with the controls to determine if it inhibits or enhances tubulin polymerization.

-

Anti-inflammatory Activity of Isoxazole Derivatives

The anti-inflammatory properties of isoxazole derivatives are well-documented, with many compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2).[6][7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8] By selectively inhibiting COX-2 over the constitutively expressed COX-1, isoxazole-based anti-inflammatory drugs can reduce inflammation with a lower risk of gastrointestinal side effects.[9]

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro COX-2 inhibitory activity of a selected isoxazole derivative.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-(3,4-bis(4-methoxyphenyl)-isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | COX-2 | 0.95 | [6] |

Signaling Pathway: COX-2 Inhibition

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to various prostaglandins that mediate inflammatory responses. Isoxazole-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to PGH2 and thereby reducing the production of inflammatory prostaglandins.

Caption: Isoxazole derivatives can selectively inhibit the COX-2 enzyme, reducing prostaglandin synthesis and inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for determining the COX-2 inhibitory activity of isoxazole compounds.[10][11]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Test isoxazole compound and a known COX-2 inhibitor (e.g., celecoxib)

-

Assay buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare solutions of the COX-2 enzyme, arachidonic acid, and the probe in the assay buffer according to the manufacturer's instructions.

-

Prepare serial dilutions of the test isoxazole compound and the control inhibitor.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations.

-

Include control wells with the enzyme alone (100% activity) and with the known inhibitor.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

Antimicrobial Activity of Isoxazole Derivatives

The isoxazole scaffold is a key component of several clinically important antimicrobial agents. These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity

The following table provides the Minimum Inhibitory Concentration (MIC) values for representative isoxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Isoxazole Derivatives (TPI series) | Staphylococcus aureus | 6.25 - 12.5 | [12] |

| Escherichia coli | 12.5 - 25 | [12] | |

| Candida albicans | 6.25 - 12.5 | [12] |

Experimental Workflow: Antimicrobial Screening

A typical workflow for screening isoxazole compounds for antimicrobial activity involves a primary screen to identify active compounds, followed by quantitative determination of their potency.

Caption: A standard workflow for identifying and characterizing the antimicrobial activity of isoxazole derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]

Materials:

-

Test isoxazole compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Serial Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the test isoxazole compound in the broth.

-

Also, prepare serial dilutions of the standard antimicrobial agent as a positive control.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well (except the sterility control).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Neuroprotective Activity of Isoxazole Derivatives

Isoxazole derivatives have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[15][16] Their neuroprotective effects are often attributed to their ability to modulate pathways involved in the pathogenesis of these disorders, including the inhibition of β-amyloid (Aβ) aggregation and the reduction of oxidative stress.[15]

Signaling Pathway: Modulation of Amyloid-β Pathway

In Alzheimer's disease, the amyloid precursor protein (APP) is cleaved by β- and γ-secretases, leading to the production and aggregation of Aβ peptides. These aggregates form plaques in the brain, contributing to neuronal dysfunction and cell death. Some isoxazole derivatives have been shown to interfere with this process, potentially by inhibiting the secretase enzymes or by directly preventing Aβ aggregation.

Caption: Neuroprotective isoxazoles may interfere with the amyloid cascade in Alzheimer's disease.

Synthesis of Bioactive Isoxazole Derivatives

A common and versatile method for the synthesis of isoxazole derivatives is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[17] Another widely used approach involves the condensation of a chalcone with hydroxylamine hydrochloride.[18]

Experimental Workflow: Synthesis from Chalcones

The synthesis of isoxazoles from chalcones is a straightforward and efficient method.

Caption: A typical synthetic route for preparing isoxazole derivatives from chalcones.

Experimental Protocol: Synthesis of Isoxazoles from Chalcones

This protocol provides a general procedure for the synthesis of 3,5-disubstituted isoxazoles from chalcones.[17]

Materials:

-

Substituted chalcone

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (KOH) or sodium acetate

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).

-

-

Reaction:

-

Add a solution of 40% KOH (5 mL) to the mixture.

-

Reflux the reaction mixture for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired isoxazole derivative.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

-

This guide highlights the significant and diverse biological activities of the isoxazole scaffold, underscoring its importance in contemporary drug discovery and development. The provided data, protocols, and pathway diagrams are intended to facilitate further research and innovation in this exciting field of medicinal chemistry.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.aalto.fi [research.aalto.fi]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 18. mdpi.com [mdpi.com]

A Theoretical and Methodological Guide to Ethyl 5-methylisoxazole-3-carboxylate

Computational Methodology

The theoretical investigation of a molecule like Ethyl 5-methylisoxazole-3-carboxylate typically relies on Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Protocol for Quantum Chemical Calculations: A common and effective methodology for calculating the properties of isoxazole derivatives involves using the Gaussian suite of programs. The protocol includes:

-

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. A widely used method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-31G(d) or the more extensive 6-311++G(d,p) for higher accuracy.[1][2]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra and thermodynamic properties.[1][2]

-

Property Calculations: At the optimized geometry, various molecular properties are calculated. These include:

-

NMR Spectra: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[1][2] The energy gap between them is a critical indicator of chemical reactivity.

-

Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

The following diagram illustrates the standard workflow for a theoretical analysis of a small molecule.

Molecular Structure and Geometry

A crucial part of a theoretical study is the optimization of the molecular geometry. This process yields data on bond lengths, bond angles, and dihedral angles. While specific calculated values for the title compound are not published, a study would typically present this data in a table comparing it with experimental values, if available (e.g., from X-ray crystallography).

Table 1: Key Geometrical Parameters (Hypothetical Data)

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|---|

| Bond Length | O1-N2 | Data not available | Data not available |

| N2-C3 | Data not available | Data not available | |

| C4-C5 | Data not available | Data not available | |

| C5-O1 | Data not available | Data not available | |

| Bond Angle | C5-O1-N2 | Data not available | Data not available |

| O1-N2-C3 | Data not available | Data not available |

| | C8=O9 | Data not available | Data not available |

Note: This table is a template. The required computational data for this compound is not available in the cited literature.

Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

FT-IR Vibrational Analysis: Frequency calculations yield the vibrational modes of the molecule. The wavenumbers and intensities can be correlated with experimental FT-IR spectra. Key functional groups, such as the C=O of the ester, the C=N of the isoxazole ring, and C-H bonds, would have characteristic vibrational frequencies.

NMR Spectral Analysis: The GIAO method is used to calculate the isotropic shielding values, which are then converted into ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).

Table 2: Experimental and Theoretical Spectroscopic Data (Hypothetical)

| Spectrum | Group/Atom | Experimental Shift/Frequency | Calculated Shift/Frequency | Assignment |

|---|---|---|---|---|

| ¹H NMR | -CH₃ (isoxazole) | Data not available | Data not available | Methyl protons at C5 |

| -O-CH₂- | Data not available | Data not available | Methylene protons of ethyl | |

| -CH₃ (ethyl) | Data not available | Data not available | Methyl protons of ethyl | |

| ¹³C NMR | C=O (ester) | Data not available | Data not available | Carbonyl carbon |

| C3 (isoxazole) | Data not available | Data not available | Isoxazole ring carbon | |

| C5 (isoxazole) | Data not available | Data not available | Isoxazole ring carbon | |

| FT-IR | C=O Stretch | Data not available | Data not available | Ester carbonyl |

| | C=N Stretch | Data not available | Data not available | Isoxazole ring |

Note: This table is a template. The required computational data for this compound is not available in the cited literature.

Frontier Molecular Orbitals (FMO) and Reactivity

The electronic properties of a molecule are key to understanding its reactivity. The HOMO and LUMO are the frontier molecular orbitals, and their energy gap (ΔE = ELUMO - EHOMO) is a critical parameter.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

-

Energy Gap (ΔE): A small energy gap indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.[1][2]

The diagram below illustrates the concept of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It is an invaluable tool for identifying reactive sites.

-

Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

-

Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

-

Green regions (near-zero potential): Indicate neutral areas.

A theoretical study would present an MEP map and discuss how the potential distribution relates to the molecule's known chemical behavior.

Synthesis and Experimental Data

Experimental Synthesis Protocol: this compound can be synthesized via several routes. A common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable alkyne precursor in the presence of a base. Another documented procedure involves the hydrolysis of the corresponding ester. For instance, the related 5-methylisoxazole-3-carboxylic acid is prepared by suspending this compound in a mixture of methanol, THF, and water, followed by the addition of lithium hydroxide monohydrate.[3] The reaction mixture is stirred and then acidified to yield the product.[3]

Table 3: Known Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NO₃ | PubChem |

| Molecular Weight | 155.15 g/mol | PubChem |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 27-31 °C | Sigma-Aldrich |

| CAS Number | 3209-72-1 | Sigma-Aldrich |

Conclusion

While comprehensive published theoretical data for this compound is scarce, the methodologies for such studies are well-established. A thorough computational analysis using DFT would provide invaluable insights into the molecule's geometry, spectroscopic signatures, and electronic reactivity profile. This information, when correlated with experimental data, provides a powerful predictive tool for researchers in drug discovery and materials science, enabling the rational design of new compounds and reactions based on a fundamental understanding of the molecule's properties. The workflows and templates provided in this guide serve as a blueprint for conducting and presenting such a theoretical investigation.

References

An In-depth Technical Guide on the Solubility of Ethyl 5-methylisoxazole-3-carboxylate

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-methylisoxazole-3-carboxylate, a key intermediate in various synthetic processes. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a heterocyclic compound with the chemical formula C₇H₉NO₃.[1] It is a solid at room temperature with a melting point between 27-31 °C.[1] Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various chemical reactions. Isoxazole derivatives, in general, are recognized for their broad spectrum of biological activities and are pivotal in the development of new therapeutic agents.

Qualitative Solubility Profile

The following table summarizes the qualitative solubility of this compound in different solvents based on its behavior during chemical synthesis and purification.

| Solvent | Chemical Formula | Type | Inferred Solubility | Rationale from Literature |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Used as a solvent for recrystallization and in synthesis, indicating solubility, especially when heated.[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Utilized as a solvent in the synthesis of related isoxazole derivatives, suggesting solubility.[4] |

| Benzene | C₆H₆ | Nonpolar | Soluble | Employed as a solvent in the preparation of precursors for isoxazole synthesis.[4] |

| Water | H₂O | Polar Protic | Sparingly Soluble/Insoluble | The compound is washed with water during purification, which typically implies low solubility in aqueous media.[3][4] |

| 10% Hydrochloric Acid | HCl (aq) | Aqueous Acidic | Insoluble | Washed with HCl solution during workup, indicating insolubility.[3] |

| 5% Sodium Hydroxide | NaOH (aq) | Aqueous Basic | Insoluble | Washed with NaOH solution during purification, suggesting insolubility.[4] |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental protocol can be employed. The following describes a general method for determining the solubility of a solid compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., ethanol, methanol, water, chloroform, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., at 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a short time to let the excess solid settle.

-

Carefully centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Sample Analysis:

-

Withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with specific signaling pathways. However, isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties, often through the modulation of various enzymatic and cellular signaling cascades.[5][6][7] Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

References

- 1. This compound 95 3209-72-1 [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sarpublication.com [sarpublication.com]

- 6. ijcrt.org [ijcrt.org]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Derivatives from Ethyl 5-methylisoxazole-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from Ethyl 5-methylisoxazole-3-carboxylate. The synthesized compounds, including carboxamides, hydrazides, and pyrazoles, have shown significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Overview of Synthetic Pathways

This compound serves as a versatile starting material for the generation of a diverse library of bioactive molecules. The primary synthetic transformations involve the hydrolysis of the ester, followed by conversion to an acid chloride, which can then be reacted with various amines to form carboxamides. Alternatively, the ester can be directly converted to a hydrazide, a key intermediate for the synthesis of pyrazole derivatives and other heterocyclic systems.

Caption: General synthetic routes from this compound.

Application Notes

Anticancer Activity: Raf Kinase Inhibition

Derivatives of 5-methylisoxazole-3-carboxylic acid, particularly aminopyrazole amides, have been investigated as potent inhibitors of Raf kinases.[1][2] Raf kinases are crucial components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.[1][2] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

Caption: Inhibition of the RAF kinase signaling pathway.

Antitubercular Activity: InhA Enzyme Inhibition

Certain 5-methylisoxazole-3-carboxamide derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv.[3] Docking studies suggest that these compounds may act by inhibiting the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II).[1] Inhibition of InhA disrupts the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.

Caption: Inhibition of the InhA enzyme in M. tuberculosis.

Anti-inflammatory Activity

Isoxazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4][5] These enzymes are key to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these pathways, isoxazole derivatives can reduce the inflammatory response.

Quantitative Data Summary

| Compound Type | Application | Key Findings | Reference |

| 5-Methylisoxazole-3-carboxamides | Antitubercular | MIC of 3.125 µM against M. tuberculosis H37Rv for compounds 10 and 14. | [3] |

| 5-Methylisoxazole-3-carboxamides | Antibacterial | MIC of 6.25 µM against Bacillus subtilis and Escherichia coli for compounds 9, 13, 19, and 20. | [3] |

| Aminopyrazole Amide Derivatives | Anticancer (Melanoma) | Act as Raf kinase inhibitors. | [1][2] |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Anti-inflammatory | Significant activity in carrageenan-induced rat paw edema model. | |

| Imidazo[2,1-b]oxazole-based derivatives | Anticancer | IC50 values ranging from 4.70 to 9.81 µM against A375 and SKMEL28 cell lines. Compound 11o showed potent inhibition of V600E-B-RAF with an IC50 of 34 nM. | [6] |

Experimental Protocols

Synthesis of 5-Methylisoxazole-3-carboxylic Acid (2) from this compound (1)

Protocol:

-

To a solution of this compound (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran, methanol, and water, add a solution of sodium hydroxide (2 equivalents).

-

Stir the reaction mixture at room temperature for 18-20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2 with 1 N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 5-Methylisoxazole-3-carboxylic acid as a solid.

Synthesis of 5-Methylisoxazole-3-carbonyl Chloride (3) from 5-Methylisoxazole-3-carboxylic Acid (2)

Protocol:

-

To a suspension of 5-Methylisoxazole-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (1.5 equivalents).

-

Reflux the reaction mixture for 2-3 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

After completion, distill off the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-Methylisoxazole-3-carbonyl chloride, which can be used in the next step without further purification.

General Protocol for the Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives (4)

Protocol:

-

Dissolve 5-Methylisoxazole-3-carbonyl chloride (1 equivalent) in a dry solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath.

-

To this solution, add the desired amine (1.1 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours.[3]

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 5-Methylisoxazole-3-carboxamide derivative.

Synthesis of 5-Methylisoxazole-3-hydrazide (5) from this compound (1)

Protocol:

-

To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (85%, 1.2 equivalents).[7]

-

Stir the reaction mixture at room temperature for 4 hours, then let it stand for 16 hours.[7]

-

Filter the resulting solid and concentrate the mother liquor under vacuum to obtain more product.

-

Recrystallize the combined crude product from hot ethanol to yield pure 5-Methyl-3-isoxazole carboxylic acid hydrazide.[7]

Caption: Workflow for the synthesis and analysis of derivatives.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and reagents used.

References

- 1. Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 2. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides - Google Patents [patents.google.com]

The Versatile Scaffold: Ethyl 5-methylisoxazole-3-carboxylate in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals